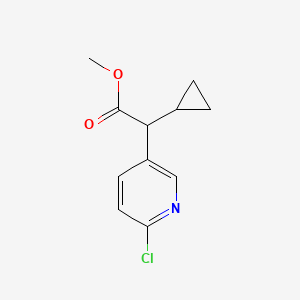
Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate is a chemical compound with the molecular formula C11H12ClNO2 It is a derivative of pyridine and is characterized by the presence of a chloro-substituted pyridyl group and a cyclopropylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate typically involves the reaction of 6-chloro-3-pyridinecarboxylic acid with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group on the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pesticides due to its structural similarity to known insecticides.
Mecanismo De Acción
The mechanism of action of Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate involves its interaction with specific molecular targets. For instance, in agricultural applications, it may act on the nervous system of insects by binding to nicotinic acetylcholine receptors, leading to paralysis and death of the pest. The exact pathways and molecular interactions depend on the specific application and target organism.
Comparación Con Compuestos Similares
Similar Compounds
Imidacloprid: A neonicotinoid insecticide with a similar pyridyl structure.
Acetamiprid: Another neonicotinoid insecticide with comparable chemical properties.
Thiamethoxam: A systemic insecticide with a related mode of action.
Uniqueness
Methyl 2-(6-Chloro-3-pyridyl)-2-cyclopropylacetate is unique due to its specific structural features, such as the cyclopropylacetate moiety, which may confer distinct chemical and biological properties compared to other neonicotinoids
Propiedades
Fórmula molecular |
C11H12ClNO2 |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
methyl 2-(6-chloropyridin-3-yl)-2-cyclopropylacetate |
InChI |
InChI=1S/C11H12ClNO2/c1-15-11(14)10(7-2-3-7)8-4-5-9(12)13-6-8/h4-7,10H,2-3H2,1H3 |
Clave InChI |
JHNJHELBCVAWSU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1CC1)C2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B15331320.png)
![Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331321.png)
![2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one](/img/structure/B15331325.png)
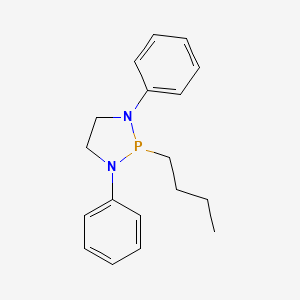
![6-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B15331335.png)
![4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15331345.png)
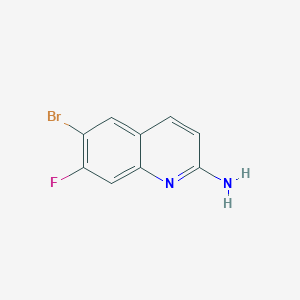
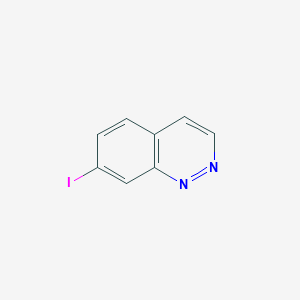

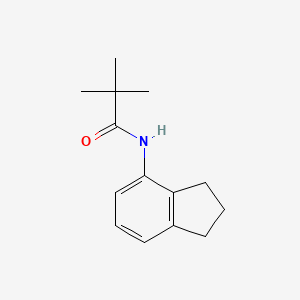

![7-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B15331416.png)
